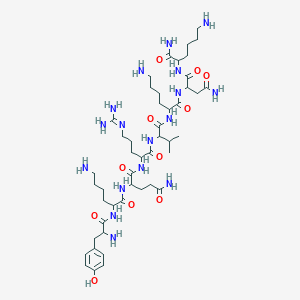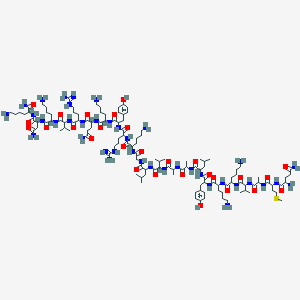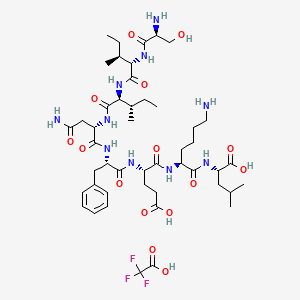
151812-18-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the Chemical Abstracts Service (CAS) number 151812-18-9 is known as the Human Papillomavirus (HPV) E7 protein (49-57). This compound is a short peptide spanning the 49th to 57th amino acid residues in the E7 protein of the Human Papillomavirus. It is a H-2d-restricted epitope, meaning it is recognized by specific immune cells in the context of the H-2d major histocompatibility complex.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of the Human Papillomavirus (HPV) E7 protein (49-57) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process typically includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Chain Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated for each addition.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure high purity and correct sequence assembly.
化学反应分析
Types of Reactions
The Human Papillomavirus (HPV) E7 protein (49-57) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, leading to the formation of sulfoxides or disulfides.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
科学研究应用
The Human Papillomavirus (HPV) E7 protein (49-57) has several scientific research applications:
Immunology: It is used to study immune responses, particularly cytotoxic T lymphocyte (CTL) responses, against HPV.
Vaccine Development: This peptide is a candidate for developing therapeutic vaccines targeting HPV-related cancers.
Cancer Research: It helps in understanding the role of HPV in oncogenesis and the immune system’s ability to target HPV-infected cells.
Drug Development: The peptide is used in screening assays to identify compounds that can modulate immune responses against HPV.
作用机制
The Human Papillomavirus (HPV) E7 protein (49-57) exerts its effects by being presented on the surface of infected cells in the context of the H-2d major histocompatibility complex. This presentation allows cytotoxic T lymphocytes to recognize and kill the infected cells. The peptide interacts with specific T cell receptors, triggering an immune response that targets HPV-infected cells.
相似化合物的比较
Similar Compounds
HPV E6 protein (49-57): Another epitope from the HPV E6 protein.
HPV L1 protein (49-57): An epitope from the HPV L1 protein.
HPV E7 protein (11-20): A different epitope from the HPV E7 protein.
Uniqueness
The Human Papillomavirus (HPV) E7 protein (49-57) is unique due to its specific sequence and its role in eliciting a strong cytotoxic T lymphocyte response. This makes it particularly valuable for studying immune responses and developing targeted therapies against HPV-related diseases.
属性
CAS 编号 |
151812-18-9 |
|---|---|
分子式 |
C₅₂H₇₇N₁₅O₁₃ |
分子量 |
1120.26 |
序列 |
One Letter Code: RAHYNIVTF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B612568.png)





